Valeranilide

Gas Chromatography Analytical Chemistry Metabolomics

Researchers relying on non-standardized anilide analogs risk irreproducible retention times and skewed SAR data. Valeranilide (CAS 10264-18-3) eliminates this variability as a well-characterized N-phenylpentanamide with a rigorously validated Kovats Retention Index of 1642 on non-polar GC columns, enabling unambiguous peak assignment in complex matrices. - Kovats RI 1642: confident chromatographic identification across metabolomics and forensics workflows. - Experimental Log P 2.61: strategic lipophilicity window for lead optimization balancing permeability and solubility. - Preliminary CCR5 antagonism data: synthetically accessible starting point for structure-activity relationship campaigns. Supplied as ≥98% pure material with quantitative-yield synthetic provenance, ensuring reliable scale-up from research to pilot production.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 10264-18-3
Cat. No. B076805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValeranilide
CAS10264-18-3
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCCCCC(=O)NC1=CC=CC=C1
InChIInChI=1S/C11H15NO/c1-2-3-9-11(13)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13)
InChIKeyPGMBORLSOHYBFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valeranilide Properties and Structure


Valeranilide (CAS 10264-18-3), systematically known as N-phenylpentanamide, is an anilide derivative characterized by a pentanoyl (valeroyl) chain attached to an aniline moiety via an amide linkage [1]. This compound belongs to the class of N-substituted aliphatic acid amides, which are distinguished by the length and branching of their N-alkyl chain. Valeranilide exhibits a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol [2]. Its structure confers moderate lipophilicity, with a reported experimental Log Kow of 2.61 [3], and a boiling point of 338.2±11.0 °C at 760 mmHg [4].

Analytical Workflow
GC standard with defined Kovats retention index
Med Chem Context
Intermediate lipophilicity scaffold for ADME profiling
Synthesis Utility
High-yielding amide building block via Vilsmeier route

Valeranilide Chain Length Specificity


In scientific research and industrial applications, substituting Valeranilide with a closely related analog, such as N-phenylbutanamide or N-phenylhexanamide, is inadvisable without rigorous re-validation. The length and specific branching of the N-acyl chain directly modulate key physicochemical and biological properties, including lipophilicity (Log P), chromatographic retention behavior, and target receptor interactions [1]. As demonstrated by structure-retention relationship studies for N-substituted amides, even a single carbon difference in the alkyl chain results in a quantifiable shift in retention index and, by extension, molecular interaction potential [2]. Consequently, protocols optimized for Valeranilide cannot be assumed to be transferable to other in-class compounds, necessitating a compound-specific procurement and validation strategy.

1
Retention behavior shift Alkyl chain length directly changes GC retention index; methods may not transfer to C4 or C6 analogs without re-validation.
2
ADME profile mismatch Log P differs by ~0.4 log units between C4, C5, and C6 homologs, altering permeability/solubility balance and SAR interpretation.

Valeranilide Comparative Evidence


GC Retention Index: Chain Length Effect

Valeranilide (C5 chain) exhibits a significantly higher Kovats Retention Index (RI) on a non-polar SE-30 column compared to its shorter-chain analog, N-phenylbutanamide (C4 chain). This difference is a direct consequence of the increased carbon chain length, which enhances non-polar interactions with the stationary phase [1].

GC Retention Index
Cross-study comparable
RI: 1642 (C5) vs. 1531 (C4), ΔRI ≈ 111
Supports unambiguous identification in complex mixtures
Non-polar SE-30 column, temperature-programmed
Gas Chromatography Analytical Chemistry Metabolomics

Lipophilicity Profile vs. Analogs

The experimental octanol-water partition coefficient (Log Kow) for Valeranilide is 2.61 [1]. This value is quantitatively distinct from the Log P values of its closest analogs, reflecting the compound's specific balance of hydrophobic and hydrophilic character. The C5 chain length confers an intermediate lipophilicity that is not achieved by the C4 or C6 homologs [2].

Lipophilicity Profile
Class-level inference
Log Kow 2.61 (C5) vs. ≈2.2 (C4) and ≈3.0 (C6)
Intermediate lipophilicity may support ADME screening
Shake-flask method, octanol-water
ADME Medicinal Chemistry Lipophilicity

RP-HPLC Separation on Newcrom R1

Valeranilide can be effectively resolved using a validated reverse-phase HPLC method on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid [1]. The method's specificity is demonstrated by the compound's unique retention time under these conditions, which is a function of its specific Log P (2.61) and interaction with the low-silanol activity stationary phase. This method provides a benchmark for purity assessment and impurity profiling.

RP-HPLC Separation
Supporting evidence
Well-resolved peak on Newcrom R1 column
Provides a starting point for purity assay development
Mobile phase: acetonitrile/water/phosphoric acid
HPLC Method Development Pharmaceutical Analysis Quality Control

CCR5 Antagonism vs. Other Anilides

Preliminary pharmacological screening has identified Valeranilide as a potential CCR5 antagonist [1]. This specific biological activity distinguishes it from many other simple anilides, which are often studied as analgesics (e.g., acetanilide derivatives) or enzyme inhibitors. The reported activity suggests a unique interaction with the CCR5 chemokine receptor, which is a validated therapeutic target for HIV infection and inflammatory diseases.

CCR5 Antagonism
Data to verify
Reported CCR5 antagonist in preliminary screening
May be considered as a pharmacological probe for receptor studies
Source review required; limited data available
Pharmacology HIV Research Chemokine Receptors

Synthesis Yield: Vilsmeier Protocol

A one-step synthesis protocol for Valeranilide utilizing adapted Vilsmeier conditions has been reported to achieve quantitative yield [1]. This high-yielding methodology offers a clear advantage for large-scale procurement or in-house synthesis, providing a cost-effective and efficient route compared to traditional amide coupling methods, which may require multiple steps or provide lower yields.

Synthesis Yield
Data to verify
Quantitative yield via Vilsmeier protocol
Reported high yield may support cost-effective procurement
One-step adapted Vilsmeier conditions
Organic Synthesis Process Chemistry Amide Bond Formation

Valeranilide Application Scenarios


GC Analytical Standard for Metabolomics

Due to its well-defined Kovats Retention Index of 1642 on non-polar GC columns, Valeranilide serves as an excellent analytical standard for method calibration and retention time locking in gas chromatography [1]. Its distinct RI allows for confident identification in complex biological or environmental matrices, distinguishing it from shorter-chain N-phenylamide analogs that elute earlier. This property is invaluable for metabolomics and forensics laboratories requiring robust, referenceable data for compound identification.

Medicinal Chemistry Lead for ADME

Valeranilide's experimental Log P of 2.61 positions it as a strategic scaffold in drug discovery programs targeting a specific lipophilicity window [1]. In lead optimization campaigns, this intermediate Log P can be leveraged to balance membrane permeability and aqueous solubility. Researchers can use Valeranilide as a core structure for further functionalization, aiming to maintain this favorable physicochemical profile while introducing additional pharmacophores, a strategy not applicable to more hydrophilic (C2-C3) or lipophilic (C6-C8) analogs.

CCR5 Pharmacological Probe

Based on preliminary screening data indicating CCR5 antagonism, Valeranilide is a suitable chemical probe for early-stage investigation of CCR5 receptor biology [1]. Its simple anilide structure makes it a synthetically accessible starting point for structure-activity relationship (SAR) studies focused on developing novel CCR5 antagonists for potential therapeutic applications in HIV, inflammation, and autoimmune diseases. This specific reported activity differentiates it from the many anilides with analgesic or enzyme-inhibitory profiles.

Process Chemistry Scale-Up Benchmark

The reported quantitative-yield synthesis of Valeranilide via adapted Vilsmeier conditions provides a benchmark for cost-effective manufacturing [1]. For industrial procurement or in-house production, this validated route suggests that high-purity Valeranilide can be obtained efficiently, potentially lowering its overall cost compared to analogs that require more complex, lower-yielding syntheses. This makes Valeranilide an economically attractive building block for scaling up research quantities to pilot-scale production.

Application
Selection Property
Validation Focus
GC Method Calibration
Retention index specificity
Method transfer and peak identification
Lipophilicity Optimization
Lipophilicity balance (Log P 2.61)
Permeability/solubility profiling
CCR5 Receptor Studies
Preliminary activity profile
Confirmatory binding and functional assays
Cost-Efficient Synthesis
Synthetic efficiency (reported quantitative yield)
Scalability and purity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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